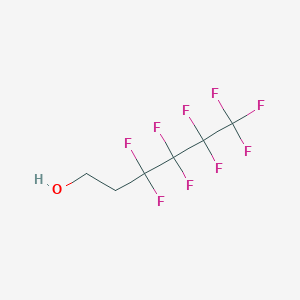

1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-

Description

The exact mass of the compound 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F9O/c7-3(8,1-2-16)4(9,10)5(11,12)6(13,14)15/h16H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMNMOBHVPONLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9CH2CH2OH, C6H5F9O | |

| Record name | 4:2 FTOH | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062122 | |

| Record name | 4:2 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2043-47-2 | |

| Record name | 2-(Perfluorobutyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2043-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H,2H,2H-Perfluorohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4:2 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,6-nonafluorohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H,1H,2H,2H-PERFLUOROHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Z76LN7GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol, also known as 1H,1H,2H,2H-perfluoro-1-hexanol or 4:2 fluorotelomer alcohol (4:2 FTOH), is a significant organofluorine compound belonging to the family of fluorotelomer alcohols (FTOHs). These compounds are characterized by a perfluorinated carbon chain "tail" and a hydroxyl functional "head" group. This unique amphiphilic structure imparts properties that make them valuable intermediates in the synthesis of a wide range of commercially important products, including polymers, surfactants, and surface-finishing agents for textiles, paper, and leather.

Understanding the physicochemical properties of 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol is critical for its application in materials science, for assessing its environmental fate and transport, and for evaluating its toxicological profile. As precursors to persistent perfluorinated carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA), the study of FTOHs is of significant interest to environmental and health researchers.[1] This guide provides a comprehensive overview of the core physicochemical data, outlines standard experimental methodologies for their determination, and presents a logical diagram of its metabolic pathway.

Physicochemical Data

The following tables summarize the key physicochemical properties of 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol.

Table 1: Identification and Structural Properties

| Property | Value |

| Chemical Name | 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol |

| Synonyms | 1H,1H,2H,2H-Perfluorohexan-1-ol, 4:2 FTOH |

| CAS Number | 2043-47-2 |

| Molecular Formula | C6H5F9O |

| Molecular Weight | 264.09 g/mol [2] |

| SMILES | OCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)F[2] |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 10 |

| Rotatable Bond Count | 4 |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Source |

| Melting Point | -58 °C | [2] |

| Boiling Point | 142 °C (at 760 Torr) | [2] |

| 65 °C (at 20 Torr) | [3] | |

| Density | 1.590 g/mL | [2] |

| 1.5 ± 0.1 g/cm³ | [3] | |

| Vapor Pressure | 12.9 mmHg at 25°C | [3][4] |

| Flash Point | 164 °F (73.3 °C) | [4] |

| Refractive Index (n20/D) | 1.314 | [4] |

Table 3: Solubility and Partitioning Properties

| Property | Value | Source |

| Water Solubility | Slightly soluble | [4] |

| Solubility in other solvents | Chloroform, Methanol (Slightly) | [4] |

| LogP (Octanol/Water Partition Coefficient) | 3.30 | [2] |

| 2.837 | [4] | |

| Predicted pKa | 14.16 ± 0.10 | [4] |

| Polar Surface Area (PSA) | 20.23 Ų | [4] |

Experimental Protocols

The determination of the physicochemical properties of chemical substances is standardized through internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD).[2][3][4][5][6] These protocols ensure data quality, consistency, and mutual acceptance across different laboratories and regulatory bodies. Below are the general methodologies for determining the key properties of 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol.

-

Melting Point (OECD TG 102): The melting point is determined by methods such as the capillary method, where a small amount of the substance is heated in a capillary tube, and the temperature range over which melting occurs is observed. For substances like 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol, which has a very low melting point, a cryostat is typically used to control and slowly ramp the temperature from a solid state.

-

Boiling Point (OECD TG 103): The boiling point is measured using techniques like ebulliometry or dynamic methods where the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded. For boiling points at reduced pressures, a vacuum distillation apparatus is employed, and the results are often extrapolated to standard atmospheric pressure.

-

Density (OECD TG 109): The density of a liquid is typically determined using a hydrometer, a pycnometer, or an oscillating densitometer. The measurement involves determining the mass of a known volume of the substance at a specified temperature (e.g., 20°C).

-

Vapor Pressure (OECD TG 104): The vapor pressure can be measured using several methods. The dynamic method involves measuring the boiling temperature at different applied pressures. The static method involves introducing the substance into a vacuum and measuring the resulting pressure at thermal equilibrium. For low vapor pressures, the gas saturation method (effusion method) is often employed.

-

Water Solubility (OECD TG 105): The column elution method or the flask method is used. In the flask method, the substance is dissolved in water at a specific temperature until saturation is reached. The concentration of the dissolved substance in the aqueous phase is then determined analytically, often using techniques like gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

-

Octanol/Water Partition Coefficient (LogP) (OECD TG 107 & 117): The LogP value, a measure of a chemical's hydrophobicity, is commonly determined using the shake-flask method. The substance is partitioned between n-octanol and water. After equilibration, the concentration of the substance in both phases is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase. High-Performance Liquid Chromatography (HPLC) methods are also frequently used to estimate LogP by correlating the retention time of the substance on a nonpolar stationary phase with the known LogP values of reference compounds.

Metabolic Pathway Visualization

Fluorotelomer alcohols like 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol are known to undergo biotransformation in organisms. This metabolism is a key factor in assessing their potential for bioaccumulation and toxicity. The primary metabolic pathway involves the oxidation of the alcohol group, leading to the formation of various intermediates and ultimately resulting in the formation of persistent perfluorinated carboxylic acids (PFCAs).[7][8]

Caption: Metabolic pathway of 4:2 FTOH to persistent PFCAs.

The diagram above illustrates the generally accepted metabolic pathway for 4:2 FTOH. The process is initiated by the oxidation of the primary alcohol to an aldehyde by alcohol dehydrogenase (ADH). This is followed by further oxidation to a carboxylic acid intermediate by aldehyde dehydrogenase (ALDH). This fluorotelomer carboxylic acid can then undergo further degradation, often described as a β-oxidation-like process, to yield shorter-chain perfluorinated carboxylic acids, such as perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA). These resulting PFCAs are known for their environmental persistence.

References

- 1. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. Fluorotelomer Alcohols' Toxicology Correlates with Oxidative Stress and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Biomarkers of Exposure to FTOHs and PAPs in Humans Using a Targeted and Nontargeted Analysis Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1H,1H,2H,2H-perfluorohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for 1H,1H,2H,2H-perfluorohexan-1-ol, a key fluorinated intermediate in the synthesis of various functionalized molecules, including surfactants, polymers, and pharmaceutical compounds. The document details the predominant multi-step telomerization pathway, including the synthesis of key intermediates, as well as an alternative route involving the reduction of a perfluorinated carboxylic acid derivative. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and optimization in a laboratory setting.

Introduction

1H,1H,2H,2H-perfluorohexan-1-ol, also known as 4:2 fluorotelomer alcohol (4:2 FTOH), is an organofluorine compound with the chemical structure CF₃(CF₂)₃CH₂CH₂OH.[1] The unique properties imparted by the perfluorinated "tail," such as chemical inertness, hydrophobicity, and lipophobicity, make it a valuable building block in the development of specialized materials and complex molecules. This guide focuses on the practical synthesis of this alcohol, providing detailed methodologies for researchers in organic synthesis, materials science, and drug development.

Primary Synthesis Route: Telomerization Pathway

The most common and industrially relevant method for the synthesis of 1H,1H,2H,2H-perfluorohexan-1-ol is a three-stage process rooted in the telomerization of fluoroalkenes. This pathway involves the controlled, sequential addition of monomers to a telogen, followed by functional group manipulation to yield the target alcohol.

Figure 1: Overall synthesis pathway for 1H,1H,2H,2H-perfluorohexan-1-ol via telomerization.

Stage 1: Synthesis of Perfluorobutyl Iodide (Telomer A)

The initial step involves the telomerization of tetrafluoroethylene (TFE) with a shorter perfluoroalkyl iodide, typically perfluoroethyl iodide (C₂F₅I), which acts as the telogen. This free-radical chain reaction can be initiated either thermally or with a chemical initiator to produce a mixture of longer-chain perfluoroalkyl iodides. For the synthesis of the target C4 alcohol, the key intermediate is perfluorobutyl iodide (C₄F₉I).

Experimental Protocol:

A high-pressure autoclave reactor is charged with perfluoroethyl iodide. The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon). Tetrafluoroethylene is then introduced. The molar ratio of TFE to C₂F₅I is a critical parameter for controlling the chain length distribution of the resulting perfluoroalkyl iodides. For thermal initiation, the reactor is heated. The reaction is allowed to proceed for a specified time under controlled temperature and pressure. After the reaction, the mixture of telomers is cooled and the desired perfluorobutyl iodide is separated by fractional distillation.

| Parameter | Value / Range |

| Reactants | Perfluoroethyl iodide (C₂F₅I), Tetrafluoroethylene (CF₂=CF₂) |

| Initiator | Thermal or Chemical (e.g., peroxides) |

| Temperature | 80 - 180 °C |

| Pressure | Autogenous |

| Key Product | Perfluorobutyl Iodide (C₄F₉I) |

| Purification | Fractional Distillation |

Table 1: Typical Reaction Conditions for the Synthesis of Perfluorobutyl Iodide.

Stage 2: Synthesis of 1H,1H,2H,2H-Perfluorohexyl Iodide (Telomer B)

The perfluorobutyl iodide obtained from the first stage undergoes a free-radical addition reaction with ethylene. This inserts an ethylene unit between the perfluoroalkyl chain and the iodine atom.

Experimental Protocol:

Perfluorobutyl iodide is placed in a suitable high-pressure reactor. A radical initiator, such as a peroxide (e.g., benzoyl peroxide), is added. The reactor is sealed and purged with an inert gas. Ethylene gas is then introduced to the desired pressure. The reactor is heated to initiate the reaction, which is maintained at a constant temperature and pressure for a set duration. After completion, the reactor is cooled, and the crude 1H,1H,2H,2H-perfluorohexyl iodide is recovered and can be purified by distillation under reduced pressure. A patent describes a yield of up to 95% for this type of reaction.[2]

| Parameter | Value / Range |

| Reactants | Perfluorobutyl Iodide (C₄F₉I), Ethylene (CH₂=CH₂) |

| Initiator | Peroxides (e.g., Benzoyl Peroxide) |

| Temperature | 50 - 250 °C |

| Pressure | Autogenous |

| Key Product | 1H,1H,2H,2H-Perfluorohexyl Iodide (C₄F₉CH₂CH₂I) |

| Reported Yield | Up to 95%[2] |

| Purification | Vacuum Distillation |

Table 2: Typical Reaction Conditions for the Ethylene Addition Step.

Stage 3: Hydrolysis to 1H,1H,2H,2H-Perfluorohexan-1-ol

The final step is the conversion of the iodo-functionalized intermediate to the target alcohol. A common and effective method involves reaction with oleum (fuming sulfuric acid) followed by hydrolysis.

Experimental Protocol:

In a glass reaction vessel, 1H,1H,2H,2H-perfluorohexyl iodide is cooled in an ice bath. Oleum (e.g., 50%) is slowly added in batches with stirring. After the addition, the mixture is heated to approximately 80 °C and stirred for about 2 hours. The reaction mixture is then cooled to room temperature and slowly poured into ice water. The resulting mixture is heated to around 105 °C for 5 hours to ensure complete hydrolysis. After cooling, the product is diluted with water and filtered. The crude solid is washed with water and then purified by vacuum distillation to yield 1H,1H,2H,2H-perfluorohexan-1-ol. A patent for a similar process reports a yield of 75%.[3]

| Parameter | Value / Range |

| Reactants | 1H,1H,2H,2H-Perfluorohexyl Iodide, 50% Oleum (H₂SO₄·SO₃) |

| Reaction Temp. | 80 °C (sulfation), 105 °C (hydrolysis) |

| Reaction Time | 2 hours (sulfation), 5 hours (hydrolysis) |

| Key Product | 1H,1H,2H,2H-Perfluorohexan-1-ol |

| Reported Yield | ~75%[3] |

| Purification | Vacuum Distillation |

Table 3: Typical Reaction Conditions for the Hydrolysis Step.

Figure 2: Experimental workflow for the hydrolysis of 1H,1H,2H,2H-perfluorohexyl iodide.

Alternative Synthesis Route: Reduction of a Carboxylic Acid Derivative

An alternative approach to 1H,1H,2H,2H-perfluorohexan-1-ol involves the reduction of the corresponding carboxylic acid, nonafluoropentanoic acid (C₄F₉COOH), or its ester derivative. This method avoids the use of highly reactive and hazardous TFE.

Figure 3: Alternative synthesis pathway via reduction of a carboxylic acid ester.

Stage 1: Esterification of Nonafluoropentanoic Acid

Nonafluoropentanoic acid is first converted to its ethyl ester to facilitate reduction.

Experimental Protocol:

Nonafluoropentanoic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). The reaction is monitored until completion. The excess ethanol is removed under reduced pressure, and the crude ethyl nonafluoropentanoate is purified by distillation.

Stage 2: Reduction of Ethyl Nonafluoropentanoate

The resulting ester is then reduced to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.

Experimental Protocol:

In a dry, inert atmosphere (e.g., under nitrogen), a solution of ethyl nonafluoropentanoate in a dry ether solvent (e.g., THF) is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent, typically at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed to ensure complete reduction. The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the filtrate is dried and concentrated. The crude 1H,1H,2H,2H-perfluorohexan-1-ol is then purified by vacuum distillation.

| Parameter | Value / Range |

| Reactants | Ethyl Nonafluoropentanoate, Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temp. | 0 °C to reflux |

| Work-up | Sequential addition of H₂O and NaOH solution |

| Key Product | 1H,1H,2H,2H-Perfluorohexan-1-ol |

| Purification | Vacuum Distillation |

Table 4: General Conditions for the Reduction of Ethyl Nonafluoropentanoate.

Note: While sodium borohydride is generally not strong enough to reduce esters, its reactivity can be enhanced. For perfluorinated esters, reduction with NaBH₄ in a mixture of THF and methanol at reflux has been reported to be effective.[4]

Data Summary

| Synthesis Route | Step | Key Reactants | Key Product | Reported Yield |

| Telomerization | 1. Telomerization | C₂F₅I, C₂F₄ | C₄F₉I | Variable |

| 2. Ethylene Addition | C₄F₉I, C₂H₄ | C₄F₉CH₂CH₂I | Up to 95%[2] | |

| 3. Hydrolysis | C₄F₉CH₂CH₂I, Oleum | C₄F₉CH₂CH₂OH | ~75%[3] | |

| Reduction | 1. Esterification | C₄F₉COOH, EtOH | C₄F₉COOEt | High |

| 2. Reduction | C₄F₉COOEt, LiAlH₄ | C₄F₉CH₂CH₂OH | High |

Table 5: Summary of Synthesis Routes and Reported Yields.

Conclusion

This technical guide has outlined the primary and alternative synthetic routes for 1H,1H,2H,2H-perfluorohexan-1-ol. The telomerization pathway is the most established method, offering a scalable process, although it involves multiple stages and the handling of gaseous reactants under pressure. The alternative reduction pathway provides a viable, albeit less commonly documented, approach that avoids the use of tetrafluoroethylene. The choice of synthesis route will depend on the specific requirements of the researcher, including available starting materials, equipment, and desired scale of production. The provided experimental protocols and quantitative data serve as a valuable resource for the successful synthesis of this important fluorinated building block.

References

An In-depth Technical Guide to 1H,1H,2H,2H-Perfluorohexan-1-ol (CAS 2043-47-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluorohexan-1-ol, also known as 4:2 fluorotelomer alcohol (4:2 FTOH), is a significant organofluorine compound with the CAS number 2043-47-2. Its unique molecular structure, featuring a perfluorinated carbon chain and a reactive hydroxyl group, imparts properties that make it a valuable building block in various scientific and industrial applications. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological activities, with a focus on its relevance to researchers in drug development and materials science.

Chemical Structure and Identification

The chemical structure of 1H,1H,2H,2H-Perfluorohexan-1-ol is characterized by a four-carbon perfluorinated chain attached to a two-carbon hydrocarbon segment terminating in a primary alcohol.

-

Chemical Name: 3,3,4,4,5,5,6,6,6-Nonafluorohexan-1-ol

-

Synonyms: 1H,1H,2H,2H-Nonafluoro-1-hexanol, 4:2 Fluorotelomer alcohol (4:2 FTOH)[1]

-

CAS Number: 2043-47-2[2]

-

Molecular Weight: 264.09 g/mol [2]

-

Linear Formula: CF₃(CF₂)₃(CH₂)₂OH

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for 1H,1H,2H,2H-Perfluorohexan-1-ol is presented in the tables below. This information is critical for its application in synthesis, analytical method development, and material science.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid | - |

| Boiling Point | 140-143 °C | [4][5] |

| Density | 1.59 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.314 | [4][5] |

| Flash Point | 73.3 °C (163.9 °F) - closed cup | [4][5] |

| Solubility | Miscible with chloroform and methanol. Immiscible with water. | - |

Spectroscopic Data

| Spectroscopic Technique | Key Features |

| ¹H NMR | Data available, provides information on the hydrogen atoms in the molecule. |

| Mass Spectrometry | Mass spectrum available, showing fragmentation patterns for structural elucidation. |

Synthesis

The primary industrial method for the synthesis of fluorotelomer alcohols, including 1H,1H,2H,2H-Perfluorohexan-1-ol, is through a multi-step process known as telomerization.[6] This process involves the reaction of a telogen (a molecule that provides the end groups of the polymer) with a taxogen (a monomer).

Generalized Synthesis Pathway

The synthesis can be broadly described in three main stages:

-

Telomerization: A perfluoroalkyl iodide (e.g., pentafluoroethyl iodide) is reacted with tetrafluoroethylene (TFE) to produce a mixture of longer-chain perfluoroalkyl iodides.

-

Ethylene Addition: The desired perfluoroalkyl iodide is then reacted with ethylene, which inserts between the perfluoroalkyl chain and the iodine atom.

-

Hydrolysis: The resulting fluorotelomer iodide is hydrolyzed to replace the iodine atom with a hydroxyl group, yielding the final fluorotelomer alcohol.

Experimental Protocol (Generalized)

The following is a generalized protocol for the synthesis of fluorotelomer alcohols via telomerization. Specific conditions would need to be optimized for the synthesis of 1H,1H,2H,2H-Perfluorohexan-1-ol.

Materials:

-

Perfluoroalkyl iodide (starter)

-

Tetrafluoroethylene (TFE)

-

Ethylene

-

Radical initiator (e.g., azo-bis-isobutyronitrile - AIBN)

-

Solvent (e.g., t-butanol)

-

Hydrolyzing agent (e.g., oleum, followed by water)

Procedure:

-

Telomerization: The perfluoroalkyl iodide, TFE, and a radical initiator are charged into a high-pressure reactor with a suitable solvent. The mixture is heated under pressure to initiate the telomerization reaction. The reaction is monitored until the desired chain length distribution is achieved.

-

Ethylene Addition: The resulting mixture of perfluoroalkyl iodides is isolated and then reacted with ethylene in a similar high-pressure reactor, typically with a radical initiator.

-

Hydrolysis and Purification: The crude fluorotelomer iodide is then subjected to hydrolysis. This can be a multi-step process involving reaction with an agent like oleum followed by quenching with water. The final product is then purified by distillation to isolate the 1H,1H,2H,2H-Perfluorohexan-1-ol.

Applications

1H,1H,2H,2H-Perfluorohexan-1-ol serves as a versatile chemical building block in various fields:

-

Materials Science: It is used in the synthesis of polymer coatings to create surfaces with controlled topography and unique properties such as hydrophobicity and oleophobicity.[2][3]

-

Drug Delivery: It can be used in the preparation of fluorous nanocapsules for the encapsulation and controlled release of perfluorinated compounds.[2][3][7]

-

Chemical Synthesis: As a fluorinated intermediate, it is a key component in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[7]

-

Analytical Chemistry: It is used as a standard in PFAS (per- and polyfluoroalkyl substances) testing.

Biological Activity and Toxicology

Recent studies have highlighted the potential for fluorotelomer alcohols to interact with biological systems. The primary areas of investigation include endocrine disruption and biotransformation.

Endocrine Disruption

In vitro studies have shown that 1H,1H,2H,2H-Perfluorohexan-1-ol (4:2 FTOH) can exhibit estrogenic activity. Specifically, it has been demonstrated to increase the activity of the estrogen receptor (ER).[1] This suggests that 4:2 FTOH may act as an endocrine-disrupting chemical (EDC). The uterotrophic assay in rats has also been used to evaluate its potential estrogenic effects.[8]

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. 1H,1H,2H,2H-Perfluorohexan-1-ol CAS#: 2043-47-2 [m.chemicalbook.com]

- 3. 1H,1H,2H,2H-Perfluorohexan-1-ol | 2043-47-2 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. landandgroundwater.com [landandgroundwater.com]

- 6. Fluorotelomer alcohol - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. PFAS Modulate Osmotic Signaling Independent of Gravimetric Changes in the Rat Uterus - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Nonafluoro-1-hexanol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for nonafluoro-1-hexanol (3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol). The information presented herein is essential for the characterization and analysis of this fluorinated alcohol, with applications in materials science, medicinal chemistry, and drug development. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of nonafluoro-1-hexanol. The following sections present the available data for ¹H, ¹⁹F, and ¹³C NMR.

¹H NMR Data

The ¹H NMR spectrum of nonafluoro-1-hexanol is characterized by two main signals corresponding to the protons of the ethyl group.

| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| A | 3.960 | Triplet | -CH₂-OH | |

| B | 2.364 | Triplet | -CF₂-CH₂- |

Note: The integration of these signals will correspond to a 2:2 proton ratio.

¹⁹F NMR Data

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| 1 | ~ -81 | Triplet | CF₃- |

| 2 | ~ -124 | Multiplet | -CF₂-CF₃ |

| 3 | ~ -126 | Multiplet | -CF₂-CF₂-CF₃ |

| 4 | ~ -115 | Multiplet | -CH₂-CF₂- |

Note: These are predicted values and should be confirmed by experimental data. The chemical shifts are referenced to CFCl₃.

¹³C NMR Data

Detailed experimental ¹³C NMR data for nonafluoro-1-hexanol is not widely published. The table below provides predicted chemical shifts based on the analysis of similar fluorinated compounds. The spectrum is expected to display six signals for the six carbon atoms.

| Signal | Predicted Chemical Shift (ppm) | Assignment |

| 1 | ~ 58 | HO-CH₂- |

| 2 | ~ 30 (triplet) | HO-CH₂-CH₂- |

| 3 | ~ 118 (triplet of quartets) | -CH₂-CF₂- |

| 4 | ~ 110 (multiplet) | -CF₂-CF₂- |

| 5 | ~ 110 (multiplet) | -CF₂-CF₂- |

| 6 | ~ 118 (quartet) | -CF₃ |

Note: The carbon signals of the fluorinated alkyl chain will exhibit complex splitting patterns due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of nonafluoro-1-hexanol displays characteristic absorption bands corresponding to the hydroxyl and fluoroalkyl functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3340 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~ 2950 | Medium | C-H stretch (asymmetric) |

| ~ 2880 | Medium | C-H stretch (symmetric) |

| ~ 1450 | Medium | C-H bend (scissoring) |

| 1350 - 1100 | Very Strong | C-F stretch |

| ~ 1060 | Strong | C-O stretch |

Mass Spectrometry (MS)

The mass spectrum of nonafluoro-1-hexanol provides information about its molecular weight and fragmentation pattern. The molecular ion peak is expected at m/z 264.09.

| m/z | Proposed Fragment |

| 264 | [M]⁺ (Molecular Ion) |

| 245 | [M - F]⁺ |

| 233 | [M - CH₂OH]⁺ |

| 219 | [C₄F₉]⁺ |

| 69 | [CF₃]⁺ |

Note: The fragmentation of fluorinated compounds can be complex, and the observed fragments may vary depending on the ionization method.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of nonafluoro-1-hexanol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-5 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹⁹F NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.

-

Pulse Sequence: Standard single-pulse sequence with proton decoupling.

-

Number of Scans: 64-128 scans.

-

Relaxation Delay: 1-5 seconds.

-

Reference: External or internal reference standard (e.g., CFCl₃ at 0.00 ppm).

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

ATR (Attenuated Total Reflectance) Method:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small drop of liquid nonafluoro-1-hexanol directly onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) or a direct infusion mass spectrometer.

Electron Ionization (EI) Method:

-

Sample Introduction: If using GC-MS, inject a dilute solution of nonafluoro-1-hexanol in a volatile solvent (e.g., dichloromethane) into the GC. For direct infusion, introduce the sample directly into the ion source.

-

Ionization: Use a standard electron energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like nonafluoro-1-hexanol.

Solubility of Nonafluoro-1-hexanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of nonafluoro-1-hexanol (CAS No. 2043-47-2), a partially fluorinated alcohol of interest in various scientific and industrial applications, including as a solvent and in the synthesis of specialized polymers. Due to the limited availability of comprehensive quantitative solubility data in the public domain, this document provides existing qualitative information and presents a detailed experimental protocol for the accurate determination of nonafluoro-1-hexanol's solubility in a range of organic solvents. The methodologies described herein, primarily the shake-flask method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), are intended to empower researchers to generate reliable and reproducible solubility data essential for formulation development, reaction optimization, and toxicological studies.

Introduction to Nonafluoro-1-hexanol

Nonafluoro-1-hexanol, with the chemical structure CF₃(CF₂)₃CH₂CH₂OH, is a fluorinated alcohol that exhibits unique physicochemical properties due to the presence of a highly fluorinated alkyl chain and a terminal hydroxyl group. These characteristics influence its solubility in various media, making it a subject of interest for applications requiring specific solvency, surface activity, or biocompatibility. A thorough understanding of its solubility profile in common organic solvents is critical for its effective utilization.

Solubility Data of Nonafluoro-1-hexanol

Currently, there is a notable scarcity of publicly available quantitative data on the solubility of nonafluoro-1-hexanol in a wide array of organic solvents. The principle of "like dissolves like" suggests that its solubility will be influenced by the polarity and fluorophilicity of the solvent.

Qualitative Solubility

Limited information suggests that nonafluoro-1-hexanol is slightly soluble in chloroform and methanol. However, for most organic solvents, the miscibility or solubility limits have not been formally documented.

Quantitative Solubility Table

A comprehensive quantitative solubility table is not available at the time of this publication. The experimental protocol provided in Section 3 of this guide is designed to enable researchers to generate this critical data.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in a given solvent. This method is considered the gold standard for its reliability.

Principle

An excess amount of the solute (nonafluoro-1-hexanol) is equilibrated with a solvent for a defined period at a constant temperature. After equilibration, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique, such as LC-MS/MS.

Materials and Equipment

-

Nonafluoro-1-hexanol (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

-

Analytical balance

Experimental Workflow

The logical progression of the experimental procedure is outlined in the diagram below.

Detailed Procedure

-

Preparation of Saturated Solution :

-

Add an excess amount of nonafluoro-1-hexanol to a glass vial to ensure that a solid phase remains at equilibrium.

-

Record the exact weight of the vial and the added solute.

-

Add a precise volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The required time should be established by taking measurements at different time points until the concentration in the solution remains constant.

-

-

Phase Separation :

-

After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature to allow the undissolved solid to sediment.

-

To ensure complete removal of any suspended particles, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any fine, undissolved particles.

-

-

Quantification by LC-MS/MS :

-

Instrumentation : Utilize a high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

Chromatographic Conditions :

-

Column : A suitable column for fluorinated compounds, such as a C18 or a specialized fluorous phase column.

-

Mobile Phase : A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like ammonium acetate or formic acid to enhance ionization.

-

Flow Rate : Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume : 1-10 µL.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electrospray ionization (ESI) in negative ion mode is commonly effective for fluorinated alcohols.

-

Detection Mode : Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for nonafluoro-1-hexanol. The specific MRM transition should be optimized by direct infusion of a standard solution.

-

-

Calibration : Prepare a series of standard solutions of nonafluoro-1-hexanol of known concentrations in the same solvent used for the solubility experiment. Analyze these standards to construct a calibration curve.

-

Sample Analysis : Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample.

-

-

Data Analysis :

-

From the calibration curve, determine the concentration of nonafluoro-1-hexanol in the diluted sample.

-

Calculate the solubility (S) in the original saturated solution using the following formula:

-

S = Cdiluted × Dilution Factor

-

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Conclusion

Technical Guide: Physicochemical Properties of 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-, a fluorinated alcohol of interest in various scientific applications, including polymer synthesis.[1] The document details its key physicochemical parameters, outlines experimental protocols for their determination, and presents a logical workflow for these procedures.

Core Physicochemical Data

The following table summarizes the key quantitative data for 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-.

| Property | Value |

| Boiling Point | 140-143 °C[1], 142 °C[2] |

| 65 °C at 20 Torr | |

| Melting Point | -58 °C[2] |

| Density | 1.59 g/mL[1][2] |

| Refractive Index | n20/D 1.314 (lit.)[1] |

| Vapor Pressure | 12.9 mmHg at 25°C[1] |

| Molecular Formula | C6H5F9O[1][2] |

| Molecular Weight | 264.09 g/mol [2] |

| Solubility | Slightly soluble in Chloroform and Methanol[1] |

| Commercial Purity | Available at >97.0% and 99%[1] |

Experimental Protocols

The following are detailed methodologies for the determination of the boiling and melting points of 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-. These protocols are synthesized from standard laboratory techniques for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point of 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-, which exists as a solid at temperatures below -58 °C. This procedure requires a cooling bath and a suitable low-temperature thermometer.

Apparatus:

-

Melting point apparatus with a cooling stage (e.g., a modified MelTemp or similar device)

-

Capillary tubes

-

Low-temperature thermometer

-

Cooling bath (e.g., dry ice/acetone)

-

Sample of 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-

Procedure:

-

Sample Preparation: A small amount of solid 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro- is introduced into a capillary tube and packed to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating/cooling block of the melting point apparatus.

-

Cooling: The apparatus is cooled to a temperature below the expected melting point.

-

Heating and Observation: The temperature is slowly increased at a rate of 1-2 °C per minute.

-

Data Recording: The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded. A pure compound should exhibit a sharp melting point range.

Boiling Point Determination (Micro-reflux Method)

Objective: To determine the boiling point of liquid 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-.

Apparatus:

-

Small-scale distillation or reflux apparatus

-

Heating mantle or sand bath

-

Thermometer

-

Boiling chips

-

Sample of 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-

Procedure:

-

Apparatus Assembly: A small volume of the liquid is placed in a distillation flask with a few boiling chips. The flask is fitted with a condenser and a thermometer, ensuring the thermometer bulb is positioned in the vapor path.

-

Heating: The flask is gently heated.

-

Equilibrium and Reading: As the liquid boils, the vapor will rise and condense. The temperature is monitored, and the stable temperature at which the vapor is condensing is recorded as the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded, and if it deviates significantly from standard pressure, a correction to the boiling point may be necessary.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of 1-Hexanol, 3,3,4,4,5,5,6,6,6-nonafluoro-.

References

"material safety data sheet for CAS 2043-47-2"

An In-depth Technical Guide to the Material Safety Data for CAS 2043-47-2 Chemical Identity: 1H,1H,2H,2H-Perfluorohexan-1-ol

For professionals in research, scientific, and drug development fields, a thorough understanding of the safety and toxicological profile of chemical compounds is paramount. This technical guide provides a comprehensive overview of the material safety data for CAS number 2043-47-2, chemically identified as 1H,1H,2H,2H-Perfluorohexan-1-ol, also referred to as 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanol.

Chemical and Physical Properties

The physical and chemical properties of 1H,1H,2H,2H-Perfluorohexan-1-ol have been compiled from various sources. The following table summarizes the key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C6H5F9O | [1] |

| Molecular Weight | 264.09 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 140-143 °C | [2][3][4][5] |

| Melting Point | -58 °C | [6] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [2][3][6] |

| Density | 1.590 g/mL at 25 °C | [2][3][4][6] |

| Refractive Index | 1.3129 - 1.314 at 20 °C | [2][6] |

| Vapor Pressure | 12.9 mmHg at 25°C | [1] |

Toxicological Data

The acute toxicological data for 1H,1H,2H,2H-Perfluorohexan-1-ol is limited in the public domain. The most consistently reported value is the oral LD50 in rats.

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | >1000 mg/kg | [7] |

Hazard Identification and GHS Classification

Based on available Safety Data Sheets, 1H,1H,2H,2H-Perfluorohexan-1-ol is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Flammable Liquids | Category 4 | Warning | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | Warning | H335: May cause respiratory irritation |

The GHS classification provides a clear and standardized way to communicate the hazards associated with this chemical. The following diagram illustrates the GHS hazard communication elements for this substance.

Experimental Protocols

Detailed experimental protocols for the toxicological and physical properties of this specific substance are not publicly available. However, standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically followed.

Acute Oral Toxicity - LD50 Determination (OECD 423)

The reported oral LD50 value for rats was likely determined using a method similar to the OECD Test Guideline 423 (Acute Toxic Class Method). This method is a stepwise procedure with the use of a limited number of animals.

Methodology Overview:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Fasting: Animals are caged and fasted (food, but not water) overnight prior to dosing.

-

Dose Administration: The substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept as low as possible.

-

Stepwise Dosing: The procedure starts with a dose from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of dosing at one level determines the next step.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

-

Classification: The substance is classified into one of the GHS categories based on the number of mortalities at one or more dose levels.

The following diagram illustrates a generalized workflow for an acute oral toxicity study following the principles of OECD 423.

First Aid and Emergency Procedures

In case of exposure to 1H,1H,2H,2H-Perfluorohexan-1-ol, the following first aid measures are recommended[3]:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.

-

Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

For firefighting, use dry sand, dry chemical, or alcohol-resistant foam.[3] Vapors are heavier than air and may form explosive mixtures with air upon intense heating.[3]

Handling and Storage

-

Handling: Wear protective gloves, protective clothing, eye protection, and face protection.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3]

-

Storage: Store in a well-ventilated place.[3] Keep the container tightly closed and cool.[3]

This technical guide provides a consolidated overview of the material safety data for CAS 2043-47-2, intended for a scientific audience. For detailed and legally binding safety information, always refer to the most current Safety Data Sheet provided by the supplier.

References

- 1. GHS Classification: Serious Eye Damage/Eye Irritation | Inventory Pedia | ChemRadar [chemradar.com]

- 2. schc.org [schc.org]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsafetypro.com [chemsafetypro.com]

- 7. oecd.org [oecd.org]

A Technical Guide to the Thermodynamic Properties of Fluorinated Hexanols for Researchers and Drug Development Professionals

Introduction

Fluorinated hexanols, a class of organic compounds where one or more hydrogen atoms on a hexanol backbone are replaced by fluorine, are of increasing interest in the fields of materials science, and particularly, pharmaceutical development. The introduction of fluorine atoms can dramatically alter the physicochemical properties of a molecule, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] For researchers and drug development professionals, a thorough understanding of the thermodynamic properties of these compounds is crucial for process design, formulation development, and computational modeling.

This in-depth technical guide provides a summary of the core thermodynamic properties of various fluorinated hexanols, detailed experimental protocols for their determination, and an overview of their relevance in pharmaceutical research.

Core Thermodynamic Properties

The thermodynamic properties of fluorinated hexanols are significantly influenced by the number and position of the fluorine atoms. Increased fluorination generally leads to higher density and volatility compared to their non-fluorinated counterparts. The strong electron-withdrawing nature of fluorine also affects intermolecular forces, particularly hydrogen bonding, which in turn influences properties like vapor pressure and enthalpy of vaporization.

Vapor Pressure

Vapor pressure is a critical property for processes involving distillation, drying, and for assessing the volatility of compounds. The vapor pressure of fluorinated alcohols can be measured using static or ebulliometric methods.[3]

Table 1: Vapor Pressure of Selected Fluorinated Hexanols and 1-Hexanol

| Compound | Formula | Temperature (°C) | Vapor Pressure (mmHg) | Reference |

| 1-Hexanol | C₆H₁₄O | 25 | 0.86 | [4] |

| 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanol | C₆H₅F₉O | 25 | 12.9 | [5] |

| 5,5,6,6,6-Pentafluoro-1-hexanol | C₆H₉F₅O | - | Data not available | |

| Estimated 4,4,5,5,6,6,6-Heptafluoro-1-hexanol | C₆H₇F₇O | 25 | ~5-10 (Estimated) |

Note: Due to the limited availability of experimental data for partially fluorinated hexanols, estimated values based on group contribution methods are included for comparison. These estimations are based on the observed trends of increasing vapor pressure with increasing fluorination.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It is a key parameter in understanding intermolecular forces and for energy balance calculations in process design.

Table 2: Enthalpy of Vaporization of 1-Hexanol and Estimated Values for Fluorinated Analogs

| Compound | Formula | Enthalpy of Vaporization (kJ/mol) at 298.15 K | Reference |

| 1-Hexanol | C₆H₁₄O | 59.3 | [6] |

| Estimated 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanol | C₆H₅F₉O | ~45-50 (Estimated) | |

| Estimated 5,5,6,6,6-Pentafluoro-1-hexanol | C₆H₉F₅O | ~50-55 (Estimated) |

Note: Experimental data for the enthalpy of vaporization of partially fluorinated hexanols is scarce. The estimated values are based on computational chemistry predictions and group contribution methods, which suggest a decrease in ΔHvap with increasing fluorination due to alterations in hydrogen bonding networks.[7]

Density

The density of fluorinated compounds is typically higher than their hydrogenated analogs due to the higher atomic mass of fluorine compared to hydrogen. Density is a fundamental property for formulation and process calculations.

Table 3: Density of Selected Fluorinated Hexanols and 1-Hexanol

| Compound | Formula | Density (g/mL) at 25°C | Reference |

| 1-Hexanol | C₆H₁₄O | 0.814 | |

| 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanol | C₆H₅F₉O | 1.590 | |

| 5,5,6,6,6-Pentafluoro-1-hexanol | C₆H₉F₅O | Data not available | |

| Estimated 4,4,5,5,6,6,6-Heptafluoro-1-hexanol | C₆H₇F₇O | ~1.4-1.5 (Estimated) |

Note: The density of partially fluorinated hexanols is expected to increase with the degree of fluorination.

Heat Capacity

Heat capacity is the amount of heat required to raise the temperature of a substance by a certain amount. It is an important parameter for heat transfer calculations in chemical processes.

Table 4: Liquid Phase Heat Capacity of 1-Hexanol

| Compound | Formula | Heat Capacity (Cp) (J/mol·K) at 298.15 K | Reference |

| 1-Hexanol | C₆H₁₄O | 243.2 | |

| Estimated Fluorinated Hexanols | - | Data not readily available |

Note: Experimental heat capacity data for fluorinated hexanols is not widely available. Computational methods can be employed to estimate these values.[7]

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for key measurements.

Vapor Pressure Determination (Static Method)

The static method is a direct and accurate technique for measuring the vapor pressure of liquids.

-

Apparatus Setup : A thermostatted equilibrium cell connected to a high-precision pressure transducer and a vacuum line. The temperature of the cell is controlled with a circulating fluid bath.

-

Sample Preparation : A small, degassed sample of the fluorinated hexanol is introduced into the equilibrium cell. Degassing is crucial to remove dissolved air which would contribute to the total pressure.

-

Equilibration : The cell is brought to the desired temperature and allowed to equilibrate until the pressure reading stabilizes, indicating that the liquid and vapor phases are in equilibrium.

-

Data Acquisition : The stable pressure and the corresponding temperature are recorded. This process is repeated at various temperatures to obtain a vapor pressure curve.

Enthalpy of Vaporization Determination (Differential Scanning Calorimetry - DSC)

DSC is a common technique for measuring the enthalpy of vaporization.

-

Sample Preparation : A small, accurately weighed sample (typically 5-10 mg) of the fluorinated hexanol is placed in an aluminum DSC pan.

-

Instrument Setup : The DSC is programmed with a specific temperature ramp, for example, from room temperature to a temperature above the boiling point of the substance, at a constant heating rate (e.g., 10 °C/min).

-

Measurement : As the sample is heated, the DSC measures the heat flow into the sample. At the boiling point, a large endothermic peak is observed, corresponding to the enthalpy of vaporization.

-

Data Analysis : The area under the endothermic peak is integrated to determine the total heat absorbed, which, when divided by the number of moles of the sample, gives the molar enthalpy of vaporization.

Density Measurement (Vibrating Tube Densitometer)

Vibrating tube densitometers provide highly accurate and rapid density measurements.

-

Calibration : The instrument is calibrated using two standards of known density, typically dry air and deionized water.

-

Sample Injection : A small volume of the fluorinated hexanol is injected into the U-shaped vibrating tube.

-

Measurement Principle : The tube is electromagnetically excited to vibrate at its natural frequency. This frequency is dependent on the mass of the tube and its contents. The instrument measures the change in frequency upon introduction of the sample.

-

Data Output : The instrument's software calculates the density of the sample based on the measured frequency and the calibration data. The temperature of the sample is precisely controlled during the measurement.

Relevance in Drug Development

The unique properties of fluorinated compounds make them valuable in pharmaceutical research and development. Fluorinated alcohols, including hexanols, can be used as building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1]

The incorporation of fluorine can:

-

Enhance Metabolic Stability : The strong carbon-fluorine bond can block sites of metabolic attack, increasing the half-life of a drug.[1]

-

Increase Lipophilicity : Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[1]

-

Modulate pKa : The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect a drug's solubility and binding characteristics.

-

Improve Binding Affinity : The unique electronic properties of fluorine can lead to stronger interactions with protein targets.[2]

The thermodynamic data of fluorinated hexanols are essential for designing and optimizing the synthesis and purification processes of these valuable pharmaceutical intermediates.

Visualization of a Drug Development Workflow

The following diagram illustrates a simplified workflow for the incorporation of a fluorinated hexanol building block into a potential drug candidate.

Caption: Workflow for incorporating fluorinated hexanols in drug discovery.

Conclusion

This technical guide has provided an overview of the key thermodynamic properties of fluorinated hexanols, detailed experimental protocols for their measurement, and highlighted their significance in the context of drug development. While experimental data for a comprehensive range of partially fluorinated hexanol isomers remains limited, the information and methodologies presented here offer a valuable resource for researchers and professionals. The continued investigation and characterization of these compounds will undoubtedly contribute to the advancement of pharmaceutical sciences and the development of novel therapeutics with improved properties.

References

- 1. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 2. QSAR classification models for the screening of the endocrine-disrupting activity of perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.uevora.pt [dspace.uevora.pt]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Gaussian M-062x/6-31+g (d,p) Calculation of Standard Enthalpy, Entropy and Heat Capacity of Some Fluorinated Alcohol’s and Its Radicals at Different Temperatures | Semantic Scholar [semanticscholar.org]

- 6. Organic fluorine compounds: a great opportunity for enhanced materials properties - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Thermodynamic properties of fluorine compounds. Part 2.—Physical and thermodynamic properties of hexafluorobenzene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 97% Pure Nonafluoro-1-hexanol for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Suppliers, Quality Control, and Applications

This technical guide provides a comprehensive overview of 97% pure nonafluoro-1-hexanol (CAS No. 2043-47-2), a fluorinated alcohol with growing importance in various scientific and industrial sectors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, key chemical and physical properties, and relevant experimental protocols for quality assessment.

Introduction to Nonafluoro-1-hexanol

Nonafluoro-1-hexanol, also known as 1H,1H,2H,2H-perfluorohexan-1-ol or 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanol, is a six-carbon alcohol characterized by a high degree of fluorination. Its unique molecular structure, with the chemical formula C₆H₅F₉O, imparts a range of desirable properties including high density, low surface tension, and distinct solvency characteristics. These attributes make it a valuable compound in areas such as PFAS testing, as a solvent for specialized applications, and as a building block in the synthesis of more complex fluorinated molecules.[1]

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer 97% pure nonafluoro-1-hexanol. The table below summarizes key specifications from several prominent vendors to facilitate comparison. It is important to note that while a purity of 97% is commonly advertised, lot-to-lot variability and specific impurity profiles may exist. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for critical applications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Sigma-Aldrich | 1H,1H,2H,2H-Perfluorohexan-1-ol | 2043-47-2 | C₆H₅F₉O | 264.09 | 97% | 140-143 | 1.59 | 1.314 |

| TCI America | 1H,1H,2H,2H-Nonafluoro-1-hexanol | 2043-47-2 | C₆H₅F₉O | 264.09 | >97.0% (GC) | 76 (at 50 mmHg) | 1.59 | 1.31 |

| SynQuest Labs | 1H,1H,2H,2H-Perfluorohexan-1-ol | 2043-47-2 | C₆H₅F₉O | 264.091 | 97% | 140-143 | 1.59 (at 20°C) | 1.319 (at 20°C) |

Experimental Protocols for Quality Assessment

Ensuring the purity and identity of nonafluoro-1-hexanol is critical for reproducible research. The following are detailed methodologies for key analytical techniques applicable to the quality control of this compound.

Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a primary method for assessing the purity of volatile compounds like nonafluoro-1-hexanol.

Principle: The sample is vaporized and separated into its components based on their differential partitioning between a stationary phase and a mobile gas phase. The flame ionization detector (FID) then quantifies the eluted components.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary Column: A mid-polarity column, such as a Zebron ZB-624 (30 m, 0.32 mm ID, 1.80 µm film thickness), is suitable for separating fluorinated compounds.

Procedure:

-

Sample Preparation: Prepare a 1% (v/v) solution of nonafluoro-1-hexanol in a suitable solvent like methanol or acetonitrile.

-

Instrument Parameters:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 250 °C

-

Final Hold: 250 °C for 5 minutes

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Data Analysis: Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for unambiguous structure confirmation and can also be used for quantitative purity assessment (qNMR).

Principle: ¹⁹F NMR is particularly useful for organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[2] It provides information on the chemical environment of each fluorine atom in the molecule. ¹H NMR will confirm the presence and structure of the ethyl alcohol moiety.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher) with a probe capable of detecting ¹H and ¹⁹F nuclei.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of nonafluoro-1-hexanol in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum. Expect to see signals corresponding to the -CH₂-CH₂-OH protons.

-

-

¹⁹F NMR Acquisition:

-

Acquire a fluorine spectrum. This will show characteristic signals for the CF₃ and CF₂ groups.

-

-

Data Analysis:

-

Structural Confirmation: The chemical shifts, coupling constants, and integration of the peaks in both ¹H and ¹⁹F spectra should be consistent with the structure of nonafluoro-1-hexanol.

-

Purity Assessment (qNMR): For quantitative analysis, a certified internal standard with a known fluorine content (for ¹⁹F qNMR) or proton content (for ¹H qNMR) is added in a precisely weighed amount.[3][4] The purity of the analyte is determined by comparing the integral of a characteristic analyte signal to the integral of a signal from the internal standard.

-

Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable method for confirming the functional groups present in a molecule.

Principle: The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present.

Instrumentation:

-

FTIR Spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sampling of liquids.

Procedure:

-

Sample Preparation: Apply a small drop of the neat liquid nonafluoro-1-hexanol onto the ATR crystal.

-

Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum should exhibit characteristic absorption bands for:

-

O-H stretch (broad, around 3300 cm⁻¹)

-

C-H stretch (around 2900-3000 cm⁻¹)

-

C-F stretches (strong, broad absorptions in the 1100-1300 cm⁻¹ region)

-

Applications in Research and Drug Development

Fluorinated alcohols like nonafluoro-1-hexanol are not typically direct modulators of biological signaling pathways. Instead, their utility in life sciences stems from their unique physicochemical properties.

-

Specialty Solvents: Their ability to dissolve highly fluorinated compounds makes them useful as solvents in the synthesis and purification of fluorinated drug candidates.[5] Fluorination is a common strategy in medicinal chemistry to improve metabolic stability and bioavailability.

-

Drug Delivery: The properties of fluorinated compounds are being explored in the development of drug delivery systems, such as in fluorinated covalent organic frameworks.[6]

-

Analytical Chemistry: Fluorinated alcohols are used as mobile phase modifiers in liquid chromatography-mass spectrometry (LC-MS) to improve the ionization and separation of complex molecules like oligonucleotides.

-

In Vitro Studies: As with other alcohols, fluorinated alcohols can be used to solubilize test compounds for in vitro toxicology or efficacy studies.[7] However, it is crucial to conduct vehicle control experiments, as these solvents can perturb lipid bilayers and affect membrane protein function.[7]

Visualizations of Key Concepts

The following diagrams, generated using the DOT language, illustrate conceptual workflows and relationships relevant to the commercial supply and use of nonafluoro-1-hexanol.

Caption: A conceptual diagram of the chemical supply chain for nonafluoro-1-hexanol.

Caption: A generalized experimental workflow for an in vitro toxicology assay.

References

- 1. 1H,1H,2H,2H-Perfluorohexan-1-ol 97 2043-47-2 [sigmaaldrich.com]

- 2. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 3. 2024-02-07-new-qnmr-standard-fr - BIPM [bipm.org]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Applications and Benefits of Fluorinated Solvents in Industrial Processes [tengerchemical.com]

- 6. Fluorinated covalent organic frameworks for efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethoxynonafluorobutane (C6H5F9O) for Researchers and Drug Development Professionals

An advanced, environmentally conscious solvent, Ethoxynonafluorobutane is gaining traction in critical scientific applications. This guide provides a comprehensive overview of its chemical and physical properties, safety data, and its significant role in modern analytical techniques, particularly as a substitute for traditional, more hazardous solvents.

Core Molecular and Physical Data

Ethoxynonafluorobutane, a fluorinated ether, is recognized for its unique combination of properties, including low flammability, high density, and low viscosity. These characteristics make it a versatile and safer alternative in various laboratory and industrial settings.

| Property | Value |

| Molecular Formula | C6H5F9O |

| Molecular Weight | 264.09 g/mol |

| IUPAC Name | 1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane |

| Synonyms | Ethyl nonafluorobutyl ether, Nonafluorobutyl ethyl ether, HFE-7200 |

| CAS Number | 163702-05-4 |

| Physical State | Liquid |

| Color | Colorless |

| Odor | Slight |

| Density | 1.43 g/mL at 25 °C |

| Boiling Point | 76 °C |

| Melting Point | -138 °C |

| Vapor Pressure | 109 mmHg at 25 °C |

| Refractive Index | n20/D 1.282 |

| Solubility in Water | Nil |

Toxicological and Safety Profile

Ethoxynonafluorobutane is noted for its favorable safety profile compared to many conventional solvents. However, standard laboratory precautions should always be observed.

| Toxicological Endpoint | Value |

| Acute Dermal Toxicity (LD50) | Estimated to be 2,000 - 5,000 mg/kg |

| Inhalation | No known health effects |

| Skin Contact | May be harmful in contact with skin; not expected to cause significant irritation |

| Eye Contact | Not expected to result in significant irritation |

| Ingestion | May be harmful if swallowed |

Safety and Handling:

-

Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.

-

Hazardous Decomposition Products: Under extreme heat, may produce hydrogen fluoride and perfluoroisobutylene (PFIB).

-

Flammability: No flash point.

Application in High-Performance Liquid Chromatography (HPLC)

A significant application of Ethoxynonafluorobutane is as a replacement for n-hexane in normal-phase HPLC.[1] Its lipophilic character makes it an effective and safer alternative for the separation of a wide range of compounds.[1][2]

Experimental Protocol: Representative Normal-Phase HPLC Workflow

The following is a generalized protocol for the use of Ethoxynonafluorobutane in a normal-phase HPLC separation, based on its established applications.

Objective: To separate a mixture of small organic molecules (e.g., steroids, benzodiazepines) using a normal-phase HPLC system with an Ethoxynonafluorobutane-based mobile phase.[1][3]

Materials and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV or Mass Spectrometry (MS) detector.

-

Cyano-bonded silica column (or other suitable normal-phase column).

-